cis-Ethyl 4-aminocinnamate

CAS No.: 331734-33-9

Cat. No.: VC17515265

Molecular Formula: C11H13NO2

Molecular Weight: 191.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 331734-33-9 |

|---|---|

| Molecular Formula | C11H13NO2 |

| Molecular Weight | 191.23 g/mol |

| IUPAC Name | ethyl (Z)-3-(4-aminophenyl)prop-2-enoate |

| Standard InChI | InChI=1S/C11H13NO2/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-8H,2,12H2,1H3/b8-5- |

| Standard InChI Key | NRPMBSHHBFFYBF-YVMONPNESA-N |

| Isomeric SMILES | CCOC(=O)/C=C\C1=CC=C(C=C1)N |

| Canonical SMILES | CCOC(=O)C=CC1=CC=C(C=C1)N |

Introduction

Chemical Identity and Structural Characteristics

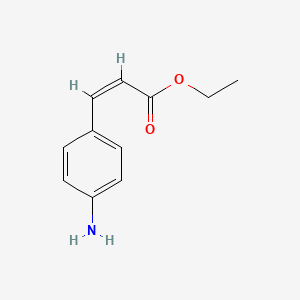

cis-Ethyl 4-aminocinnamate, systematically named ethyl (2Z)-3-(4-aminophenyl)prop-2-enoate, possesses the molecular formula C₁₁H₁₃NO₂ and a molecular weight of 191.23 g/mol . The compound’s structure features a benzene ring substituted with an amino group at the para position, linked via a cis-configured double bond to an ethyl ester moiety (Figure 1). This stereochemistry distinguishes it from the more commonly reported trans-isomer (ethyl (2E)-3-(4-aminophenyl)acrylate), which exhibits distinct reactivity and physical properties .

Key Structural Attributes:

-

Double-bond configuration: Z (cis) geometry, critical for intramolecular interactions.

-

Functional groups: Aromatic amine (electron-donating) and ester (electron-withdrawing), enabling diverse reactivity.

-

Conjugation: Extended π-system across the benzene ring, double bond, and ester group, influencing electronic spectra .

Synthesis and Stereoselective Production

General Synthetic Routes

While explicit protocols for the cis-isomer are scarce, its synthesis likely involves stereocontrolled approaches starting from 4-nitrocinnamic acid derivatives:

Challenges in Isomer Isolation

Applications in Scientific Research

Organic Synthesis Intermediate

cis-Ethyl 4-aminocinnamate serves as a building block in:

-

Peptide mimetics: The aromatic amine participates in coupling reactions to form amide bonds.

-

Polymer chemistry: As a monomer for conjugated polymers, leveraging its extended π-system for electronic applications .

| Hazard | Precautionary Measures |

|---|---|

| Skin irritation (H315) | Use nitrile gloves; avoid contact |

| Eye irritation (H319) | Wear safety goggles |

| Respiratory tract irritation (H335) | Use in fume hood |

Disposal and Environmental Impact

Incinerate at controlled facilities to prevent amine release into ecosystems. The compound’s persistence and toxicity in aquatic environments remain unstudied, warranting caution .

Future Research Directions

-

Stereoselective Synthesis: Developing catalysts or conditions favoring cis-isomer formation.

-

Structure-Activity Relationships: Correlating the cis-configuration with biological or material properties.

-

Advanced Characterization: Elucidating crystal structures and spectroscopic signatures for quality control.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume